molecular formula C7H13N3O B6172680 1-cyclopropyl-4-nitrosopiperazine CAS No. 2703774-33-6

1-cyclopropyl-4-nitrosopiperazine

Cat. No.: B6172680
CAS No.: 2703774-33-6
M. Wt: 155.2
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Description

Significance within Chemical and Biochemical Research

The significance of N-nitrosopiperazines and other nitrosamines in chemical and biochemical research is largely tied to their classification as probable human carcinogens. wikipedia.org This has led to extensive research into their mechanisms of formation, metabolic activation, and interaction with biological macromolecules. iiab.me

The discovery of nitrosamine (B1359907) impurities in pharmaceutical drugs in 2018 brought the issue to the forefront of regulatory concern. lgcstandards.com Consequently, the development of precise analytical methods for the detection and quantification of nitrosamines, including cyclic variants like N-nitrosopiperazines, has become a major focus in pharmaceutical quality control. aquigenbio.com Research efforts are also directed towards understanding the structure-activity relationship of these compounds to predict the carcinogenic potential of newly identified nitrosamines. nih.gov

Historical Perspectives of Nitrosamine Chemistry Studies

The study of nitrosamines dates back to the 19th century, but their biological significance was not realized until the mid-20th century. In 1956, two British scientists, John Barnes and Peter Magee, reported that dimethylnitrosamine could produce liver tumors in rats. wikipedia.orgiiab.me This discovery marked a turning point, and subsequent studies revealed that a large percentage of tested nitrosamines were carcinogenic in various animal species. iiab.me

In the 1970s, concerns grew with the detection of nitrosamines in a variety of consumer products, including cured meats, beverages, and tobacco smoke. lgcstandards.comaacrjournals.org This led to investigations into the chemical processes by which these compounds are formed, primarily the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be derived from nitrites used as preservatives. wikipedia.orgiiab.melgcstandards.com

Overview of Research Trajectories for Cyclic Nitrosamines

Cyclic nitrosamines, a subgroup that includes N-nitrosopiperazines, have been a particular focus of research due to their unique structural features and biological activities. Studies have explored the mutagenicity of various cyclic nitrosamines, often requiring metabolic activation to exert their effects. aacrjournals.org For instance, research has shown that the carcinogenicity of some cyclic nitrosamines can be influenced by substitutions on the ring structure. nih.gov

Current research trajectories are increasingly focused on the detection and control of nitrosamine impurities in pharmaceuticals, including those with a cyclic structure. researchgate.net This has spurred the development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify these impurities at very low levels. aquigenbio.com Furthermore, computational approaches are being developed to predict the carcinogenic risk of nitrosamine impurities, which is crucial for regulatory assessment. researchgate.net The study of their formation kinetics and degradation pathways, for example in the context of carbon capture technologies using piperazine (B1678402), is another active area of research. nih.govnih.gov

Properties

CAS No.

2703774-33-6

Molecular Formula

C7H13N3O

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Degradation Pathways of 1 Cyclopropyl 4 Nitrosopiperazine

Oxidative Transformations of the Nitroso Group

The nitroso moiety of 1-cyclopropyl-4-nitrosopiperazine is susceptible to oxidation, leading to the formation of the corresponding N-nitro derivative.

Formation of N-Nitropiperazines (e.g., 1-cyclopropyl-4-nitropiperazine)

The oxidation of N-nitrosamines to their corresponding N-nitramines is a known transformation. In the case of this compound, this reaction yields 1-cyclopropyl-4-nitropiperazine. Strong oxidizing agents are typically required to effect this transformation. For instance, treatment with reagents like peroxytrifluoroacetic acid can oxidize the nitroso group to a nitro group. nih.gov

Mechanistic Studies of Oxidation Reactions

The mechanism of oxidation of nitrosamines to nitramines can vary depending on the oxidant used. With peroxy acids, such as peroxytrifluoroacetic acid, the reaction proceeds through the direct oxidation of the existing nitroso moiety. nih.gov In contrast, other oxidizing agents like nitric acid may involve a different pathway where the nitroso group is exchanged for a nitro group. nih.gov

The oxidation of nitrosamines is a key metabolic pathway. For example, the metabolism of N-nitrosodiethanolamine (NDELA) involves the oxidation of its side chain. aacrjournals.org This process can lead to the formation of cyclic compounds and other reactive intermediates. aacrjournals.org

Reductive Transformations

The nitroso group of this compound can be reduced to form the corresponding hydrazine (B178648) or amine derivatives.

Reduction of the Nitroso Group to Amine Derivatives

Reduction of N-nitrosamines can lead to the formation of 1,1-disubstituted hydrazines. acs.org This reaction has been known since the late 19th century and can be achieved using various reducing agents. acs.org For instance, zinc dust in acetic acid is a classic method for this transformation. acs.org In the case of this compound, this would yield 1-amino-4-cyclopropylpiperazine.

Catalytic Hydrogenation and Other Reduction Methods

Catalytic hydrogenation is a common and industrially relevant method for the reduction of nitrosamines. acs.org Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C) are effective in converting nitrosamines to their corresponding hydrazines. acs.orgacs.org The efficiency of this reaction can be influenced by the reaction conditions. acs.org The presence of salts like ammonium (B1175870) acetate (B1210297) or calcium chloride has been shown to suppress the further reduction of the hydrazine to the amine, thus improving the yield of the desired hydrazine product. acs.org

Other reduction methods include the use of titanium tetrachloride with magnesium powder, which generates a Ti(II) reducing species capable of converting nitrosamines to hydrazines in high yields. acs.org Electrolytic reduction in acidic ethanol (B145695) has also been employed, though its effectiveness can vary depending on the substituents on the nitrosamine (B1359907). acs.org

Reduction Method Reagents/Catalyst Product Notes
Chemical ReductionZinc dust in acetic acid1,1-Disubstituted hydrazineAn older, established method. acs.org
Catalytic HydrogenationPd/C, Pt/C, or Rh/C with H₂1,1-Disubstituted hydrazineYield can be improved by adding salts. acs.orgacs.org
Chemical ReductionTiCl₄ with Mg powder1,1-Disubstituted hydrazineForms a fresh Ti(II) reducing agent. acs.org
Electrolytic ReductionAcidic ethanol1,1-Disubstituted hydrazineYields can be lower for aryl-substituted nitrosamines. acs.org

Photochemical Decomposition Mechanisms

N-nitrosamines are known to undergo fragmentation of their N–N bond upon exposure to ultraviolet (UV) radiation. nih.gov The photolysis of nitrosamines in solution can proceed through several proposed pathways. nih.gov One key step involves the initial excitation of the nitrosamine molecule to an excited state. This excited species can then undergo homolytic cleavage of the N-N bond to generate aminyl and nitric oxide radicals. These reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of final products. nih.gov

In the presence of oxygen, the decomposition can also involve single-electron transfer from the excited nitrosamine to an oxygen molecule, followed by fragmentation of the resulting oxidized species. nih.gov The specific products formed during the photochemical decomposition of this compound would depend on the specific conditions, such as the solvent and the presence of other reactive species.

Identification of Photolysis Products

Based on the general reactivity of N-nitrosamines, the expected photolysis products of this compound would likely include:

1-Cyclopropylpiperazine (B79534): Formed via denitrosation.

Nitrous acid: A product of heterolytic cleavage in aqueous solutions. nih.gov

Various radical species and their subsequent reaction products.

The photolysis of N-nitrosamides, which are structurally related to N-nitrosamines, also proceeds via N-N bond fission, in contrast to their thermal decomposition which involves nitrogen-carbonyl bond cleavage. cdnsciencepub.com

Table 1: Potential Photolysis Products of this compound (Inferred from Analogous Compounds)

Precursor CompoundPotential Photolysis ProductFormation Pathway
This compound1-CyclopropylpiperazineDenitrosation
This compoundNitrous AcidHeterolytic N-N bond cleavage in water nih.gov

Influence of Solvent Matrix on Photodegradation

The solvent in which the photodegradation occurs plays a significant role in the reaction pathway and the resulting products. rsc.org For N-nitrosoanilines, the primary photochemical process of N-N fission is homolytic in aprotic solvents and heterolytic in methanol (B129727). rsc.orghw.ac.uk This suggests that for this compound, the polarity and protic nature of the solvent will dictate the degradation mechanism.

In aqueous solutions, the presence of other substances can also affect the rate of photodegradation. For instance, the UV degradation rate of nitrosamines like N-mononitroso-piperazine (MNPZ) is significantly reduced by the presence of impurities in the solvent matrix that also absorb UV light. researchgate.net The concentration of the amine itself can also impact the decomposition, with an increase in amine concentration sometimes leading to a decrease in nitrosamine decomposition during UV irradiation. researchgate.net

Thermal Decomposition and Stability Studies

The thermal stability of this compound is a key parameter in understanding its persistence and potential for transformation in heated environments.

Kinetics of Thermal Degradation

Specific kinetic studies on the thermal degradation of this compound are not extensively documented. However, research on the closely related compound N-nitrosopiperazine (referred to as MNPZ in some studies) provides valuable insights. The thermal decomposition of N-nitrosopiperazine in an aqueous piperazine (B1678402) solution was found to follow Arrhenius temperature dependence. researchgate.net

For N-nitrosopiperazine in 8 m piperazine with 0.3 mol CO2/equiv N, the activation energy for thermal decomposition was determined to be 94 kJ/mol, with a rate constant of 10.2 x 10⁻⁶ s⁻¹ at 135 °C. researchgate.net The decomposition was modeled as a pseudo-first-order reaction with respect to the nitrosamine. researchgate.net The thermal decomposition of N-nitrosopiperazine is dependent on the concentration of piperazine and the loading of carbon dioxide. researchgate.net

Identification of Thermal Decomposition Products

Detailed studies identifying the specific thermal decomposition products of this compound are not available. However, studies on other nitroso and nitramine compounds can offer clues. For example, the thermolysis of 1,4-dinitropiperazine (B13729250) (DNP), a related compound, primarily involves the cleavage of the N-N and C-N bonds. The major products identified were formaldehyde (B43269) (CH₂O), nitrogen dioxide (NO₂), and nitric oxide (NO), with smaller amounts of carbon dioxide (CO₂) and hydrogen cyanide (HCN) also produced.

Based on the decomposition pathways of similar compounds, the thermal degradation of this compound would likely involve the cleavage of the N-nitroso bond, potentially leading to the formation of 1-cyclopropylpiperazine and various nitrogen oxides.

Table 2: Potential Thermal Decomposition Products of this compound (Inferred from Analogous Compounds)

Precursor CompoundPotential Thermal Decomposition ProductInferred from
This compound1-CyclopropylpiperazineGeneral N-nitroso bond cleavage
This compoundNitrogen Oxides (NO, NO₂)Decomposition of the nitroso group

Factors Influencing Thermal Stability

The thermal stability of N-nitrosamines can be influenced by several factors. For N-nitrosopiperazine, the concentration of piperazine and the amount of dissolved carbon dioxide have been shown to affect its decomposition rate. researchgate.net Interestingly, the presence of stainless steel ions and the surface area of stainless steel did not have a significant impact on the thermal decomposition of N-nitrosopiperazine. researchgate.net

In contrast to its susceptibility to UV light, aqueous N-nitrosopiperazine has been found to be thermally stable at temperatures up to 150°C. nih.gov This suggests that thermal degradation may require more forcing conditions compared to photodegradation.

Metabolic and Biotransformation Studies: Mechanistic Perspectives

Enzymatic Transformation Pathways

The enzymatic conversion of 1-cyclopropyl-4-nitrosopiperazine is initiated by oxidative metabolism, a key step in its bioactivation. The primary pathway involves the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation).

Cytochrome P450-Mediated α-Hydroxylation Mechanisms

The metabolic activation of cyclic nitrosamines like this compound is predominantly initiated by cytochrome P450-catalyzed α-hydroxylation. nih.govresearchgate.net This enzymatic reaction is considered the crucial rate-limiting step in the bioactivation of many nitrosamines. acs.org The process involves the insertion of an oxygen atom into a C-H bond on a carbon atom immediately adjacent (in the α-position) to the N-nitroso group.

Role of Specific P450 Isoenzymes (e.g., CYP2A3, CYP2A6)

Specific isoforms of the cytochrome P450 enzyme family exhibit distinct substrate specificities and catalytic efficiencies for nitrosamine (B1359907) metabolism. Research on structurally similar cyclic nitrosamines, such as N-nitrosopiperidine (NPIP), has identified the CYP2A subfamily as playing a pivotal role. nih.gov Human CYP2A6 and its rat homolog, CYP2A3, are particularly important in the α-hydroxylation of these compounds. nih.govbevital.no

Studies have shown that human CYP2A6 and CYP2A13, along with rodent CYP2A enzymes, are efficient catalysts for the α-hydroxylation of cyclic nitrosamines. nih.govnih.gov While kinetic data for this compound is not available, the data for the related compound N-nitrosopiperidine (NPIP) illustrates the catalytic preferences of these enzymes. For instance, P450 2A enzymes generally catalyze the α-hydroxylation of NPIP with lower Km values compared to other nitrosamines like N-nitrosopyrrolidine (NPYR), indicating a higher affinity for the six-membered ring structure. nih.gov The catalytic activity of CYP2A13 towards some nitrosamine substrates can be significantly higher than that of CYP2A6. nih.govoamjms.eu

EnzymeSubstrateKm (µM)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)
Rat CYP2A3 NPIP240 ± 605.1 ± 0.60.021
Human CYP2A6 NPIP3800 ± 60011 ± 10.0029

Table 1. Kinetic Parameters for α-Hydroxylation of N-Nitrosopiperidine (NPIP) by CYP2A Isoenzymes. This data is illustrative of the enzymatic activity towards a structurally similar cyclic nitrosamine. Data sourced from studies on P450-catalyzed nitrosamine metabolism. nih.gov

Stereochemical Aspects of Enzymatic Transformations

P450-mediated reactions are often stereoselective, meaning the enzyme can preferentially bind and metabolize one stereoisomer over another. This is due to the three-dimensional structure of the enzyme's active site, which can accommodate a substrate in a specific orientation.

In the case of nitrosamines with chiral centers, such as N'-nitrosonornicotine (NNN), which exists as (R) and (S) enantiomers, P450 enzymes display clear stereoselectivity. For example, most CYP2A enzymes catalyze the 2'-hydroxylation of (R)-NNN but not (S)-NNN. nih.gov While this compound itself is not chiral, the principle of stereoselective transformation is fundamental to enzyme catalysis. The precise orientation of the cyclopropyl (B3062369) group and the piperazine (B1678402) ring within the active site of a CYP enzyme, such as CYP2A6, would dictate the regioselectivity of the α-hydroxylation, influencing which of the α-carbons is attacked. nih.gov The development of chemoenzymatic methods for creating specific stereoisomers of cyclopropane-containing molecules highlights the importance and potential for stereocontrol in these transformations. utdallas.edu

Identification and Characterization of Reactive Intermediates

The metabolic pathway initiated by α-hydroxylation leads directly to the formation of highly reactive chemical species. The characterization of these intermediates is crucial for understanding the subsequent chemical events.

Formation of Diazonium Ions and Carbocations

Following CYP-mediated α-hydroxylation, the resulting unstable α-hydroxynitrosamine undergoes spontaneous, non-enzymatic decomposition. jove.comimpactfactor.org This breakdown is a critical step that generates a cascade of reactive intermediates. The α-hydroxynitrosamine rearranges and fragments, leading to the formation of an alkyldiazohydroxide. nih.gov

This species is also transient and further decomposes to a diazonium ion. nih.govresearchgate.net For this compound, the initial α-hydroxylation would ultimately lead to a cyclopropyl-substituted diazonium ion. Studies on related compounds, such as N-cyclopropyl-N-nitrosourea, have confirmed the generation of cyclopropyldiazonium ions as reactive intermediates. researchgate.net Diazonium ions are highly electrophilic and unstable, and they can readily lose molecular nitrogen (N₂) to form a carbocation. nih.govccsnorway.com The resulting carbocation is an even more potent electrophile that can react with cellular nucleophiles.

In Vitro Model Systems for Metabolic Pathway Elucidation

The elucidation of these complex metabolic pathways relies on various in vitro experimental models. These systems allow researchers to study the transformation of a parent compound and identify the resulting metabolites and reactive intermediates in a controlled environment.

Commonly used models include:

Liver Microsomes: These are subcellular fractions prepared from liver tissue (e.g., from rats or humans) that are enriched in cytochrome P450 enzymes. nih.gov They are widely used to study Phase I metabolic reactions like α-hydroxylation. nih.gov

Recombinant Enzymes: Systems expressing a single, specific human P450 enzyme (e.g., recombinant CYP2A6 or CYP2A13) are used to pinpoint the exact isoforms responsible for a particular metabolic step and to determine their specific catalytic activities. bevital.nonih.gov

Using these systems, combined with analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can detect the formation of stable end-products of the metabolic cascade, such as the solvolysis products of carbocations, thereby inferring the pathway and the transient intermediates involved. jove.comnih.gov

Non-Enzymatic Biotransformations

Non-enzymatic reactions play a significant role in the biotransformation of xenobiotics. For this compound, two key pathways are of interest: its reactions with endogenous nucleophiles and its potential for spontaneous breakdown in physiological environments.

Reactions with Endogenous Biomolecules (e.g., thiols, amines)

N-nitrosamines are known to be reactive towards various endogenous biomolecules. The electrophilic nature of the nitroso nitrogen atom makes it susceptible to nucleophilic attack.

Reactions with Thiols:

Endogenous thiols, such as glutathione (B108866) (GSH) and cysteine, are abundant in biological systems and are key players in the detoxification of electrophilic species. The reaction of N-nitrosamines with thiols can proceed via transnitrosation, where the nitroso group is transferred from the nitrosamine to the thiol, forming an S-nitrosothiol (RSNO). This reaction is generally pH-dependent.

While specific kinetic data for this compound is unavailable, studies on other nitrosamines, like nitrosocimetidine, have demonstrated that the presence of thiol compounds can significantly shorten their half-life in neutral solutions and enhance their denitrosation. researchgate.net The transfer of a nitroso group from nitrosothiols to other thiols has been shown to occur readily, particularly at a pH greater than approximately 8, consistent with the thiolate anion being the reactive species. nih.gov

It is plausible that this compound can undergo a similar reaction with endogenous thiols, leading to the formation of 1-cyclopropylpiperazine (B79534) and a corresponding S-nitrosothiol. The general mechanism is depicted below:

This compound + R-SH (e.g., Glutathione, Cysteine) ⇌ 1-cyclopropylpiperazine + R-SNO

The table below summarizes the expected reactivity based on general knowledge of nitrosamine chemistry.

Interacting BiomoleculeProposed Reaction TypePotential ProductsInferred Significance
Glutathione (GSH)Transnitrosation1-cyclopropylpiperazine, S-nitrosoglutathione (GSNO)Detoxification pathway, formation of a key signaling molecule (GSNO).
CysteineTransnitrosation1-cyclopropylpiperazine, S-nitrosocysteineDetoxification, potential alteration of protein function via cysteine modification.

Reactions with Amines:

The reaction of N-nitrosamines with amines is also a possibility, although generally less favored than with thiols under physiological conditions. The nitrosation of primary and secondary amines by N-nitrosamines can occur, representing another form of transnitrosation. Studies on the nitrosation of various amino acids have shown that the reaction is pH-dependent, with maximum rates observed in the pH range of 2.3-2.7. researchgate.net

Table of Compounds Mentioned:

Compound Name
This compound
1-cyclopropylpiperazine
Glutathione
S-nitrosoglutathione
Cysteine
S-nitrosocysteine
Nitrosocimetidine

Spontaneous Decomposition in Biological Mimicking Environments

The stability of N-nitrosamines is highly dependent on the environmental conditions, particularly pH and light.

pH-Dependent Decomposition:

Studies on N-nitrosopiperazine and other nitrosamines have shown that they can undergo decomposition under both acidic and alkaline conditions. For instance, nitrosocimetidine is relatively stable at neutral pH but degrades rapidly in acidic and alkaline environments. researchgate.net In strongly acidic solutions, the primary degradation pathway is denitrosation, yielding the parent amine and a nitrosating species. researchgate.net

It is reasonable to infer that this compound would exhibit similar pH-dependent instability. In the acidic environment of the stomach, for example, it could undergo denitrosation to form 1-cyclopropylpiperazine.

Photochemical Decomposition:

N-nitrosamines are generally sensitive to ultraviolet (UV) light. Research on N-nitrosopiperazine has indicated that while it is thermally stable, it degrades upon exposure to UV light. nih.gov The decomposition products can include the parent amine and nitrous acid. scconline.org Therefore, exposure to light could be a pathway for the non-enzymatic degradation of this compound.

Thermal Decomposition:

While enzymatic metabolism is the primary concern for many xenobiotics, the thermal stability of a compound can also be relevant. Studies on N-nitrosopiperazine have shown it to be thermally stable. nih.gov

The table below summarizes the potential spontaneous decomposition pathways for this compound based on the behavior of analogous compounds.

ConditionProposed Decomposition PathwayPotential ProductsInferred Significance
Acidic pH (e.g., gastric fluid)Denitrosation1-cyclopropylpiperazine, Nitrosating agent (e.g., N₂O₃)Potential for in-vivo decomposition prior to absorption.
Alkaline pHComplex degradationVarious degradation productsLess characterized pathway, may contribute to elimination.
UV Light ExposurePhotolysis1-cyclopropylpiperazine, Nitrous acidRelevant for in-vitro handling and potential for superficial in-vivo degradation.

It has been noted in studies of N-cyclopropyl-N-alkylanilines that reaction with nitrous acid can lead to the specific cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net This suggests that under certain conditions, the cyclopropyl moiety of this compound could be a site of reactivity, potentially leading to ring-opened products. However, this is a reaction of a secondary amine to form a nitrosamine, rather than a reaction of the nitrosamine itself.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. The choice of chromatographic technique is paramount and depends on the physicochemical properties of the analyte, such as volatility and polarity.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of nitrosamine (B1359907) impurities, GC coupled with a mass spectrometer (GC-MS) is a commonly employed method. While specific methods for 1-cyclopropyl-4-nitrosopiperazine are not extensively detailed in publicly available literature, the general principles of GC-MS for nitrosamine analysis are well-established. Headspace GC-MS is particularly useful for minimizing matrix effects and enhancing sensitivity for volatile nitrosamines in solid or liquid samples.

A typical GC-MS method for a related nitrosopiperazine derivative might involve the following parameters:

ParameterExample Condition
Column 5% Phenyl-95% dimethylpolysiloxane
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp. 50°C, ramp to 280°C
Detector Mass Spectrometer (MS)

For non-volatile and thermally labile compounds like many nitrosamines, liquid chromatography is the separation technique of choice. sepscience.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS) offer excellent sensitivity and selectivity. sepscience.com Reverse-phase chromatography is a common approach, utilizing a non-polar stationary phase and a polar mobile phase.

The United States Pharmacopeia (USP) has outlined general methods for nitrosamine analysis, which can be adapted for specific compounds. sigmaaldrich.com An exemplary LC method for nitrosamine impurities is summarized below:

ParameterExample Condition
Column C18 or Phenyl-Hexyl stationary phase
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol (B129727) or Acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Detector Mass Spectrometer (MS)

Supercritical fluid chromatography (SFC) is an emerging technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographytoday.com SFC can be advantageous for the separation of polar compounds and offers benefits such as faster analysis times and reduced solvent consumption. chromatographytoday.com While specific applications of SFC for this compound are not widely reported, its utility for separating polar analytes suggests it as a promising area for future research and method development. chromatographyonline.comresearchgate.net The addition of polar co-solvents, such as methanol, to the carbon dioxide mobile phase allows for the elution of a wide range of polar compounds. rsc.org

Mass Spectrometric Detection and Quantification

Mass spectrometry is an indispensable tool in trace-level analysis due to its high sensitivity and specificity. When coupled with a chromatographic separation technique, it provides definitive identification and quantification of analytes.

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique that is well-suited for the quantification of nitrosamines at very low levels. sepscience.com In LC-MS/MS, the precursor ion corresponding to the mass of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for detection at the parts-per-billion (ppb) level or lower.

A representative LC-MS/MS method would be operated in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions.

ParameterExample Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ of this compound
Product Ions (m/z) Specific fragments resulting from collision-induced dissociation
Collision Energy Optimized for maximum product ion intensity

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural confirmation of impurities. fda.gov Techniques like Orbitrap-based mass spectrometry can differentiate between compounds with very similar nominal masses, thereby reducing the risk of false positives. sepscience.comfda.gov This is particularly important when dealing with complex matrices where isobaric interferences may be present. fda.gov The high selectivity of LC-HRMS methods allows for the reliable detection and quantification of nitrosamine impurities, with limits of quantitation as low as 0.005 ppm having been reported for some nitrosamines. fda.gov For this compound, HRMS would provide unambiguous identification by comparing the measured accurate mass to the theoretical mass, and the resulting fragmentation pattern can be used for structural elucidation. lcms.czdelpharm.comthermofisher.com

Ionization Techniques (e.g., ESI, APCI) Optimization

The choice and optimization of the ionization source are paramount for achieving low detection limits in mass spectrometry (MS)-based analysis of nitrosamines. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques employed.

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules. For nitrosamines like this compound, positive ion mode ESI is typically used. Optimization of ESI parameters is crucial and involves adjusting the ion spray voltage, ion source temperature, and gas flows (nebulizer, curtain, and collision gas) to maximize the signal of the protonated molecule [M+H]⁺. For related compounds like MNP, ESI has been successfully employed in LC-MS/MS methods. fda.gov.tw However, ESI can be susceptible to ion suppression from matrix components, which can affect accuracy and sensitivity. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is often preferred for less polar and more volatile compounds and can be more robust against matrix effects compared to ESI. researchgate.netscholaris.ca It works by creating reactant ions from the solvent vapor, which then transfer charge to the analyte molecules. For many low-mass nitrosamines, APCI provides improved sensitivity over ESI. researchgate.netmdpi.com The optimization of an APCI source involves careful adjustment of the corona discharge current, vaporizer temperature, and sheath and auxiliary gas flow rates to ensure efficient ionization and minimize fragmentation. Studies comparing ionization techniques have shown that APCI can offer a 3- to 4-fold increase in signal response for some nitrosamines compared to ESI. researchgate.net

The selection between ESI and APCI depends on the specific properties of the analyte and the complexity of the sample matrix. Method development for this compound would necessitate a comparative evaluation of both sources to determine the optimal choice for the research application.

Sample Preparation Strategies for Complex Research Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interferences, and concentrate the analyte to levels suitable for detection. The choice of technique depends on the matrix (e.g., water, biological fluids, pharmaceutical substances) and the physicochemical properties of the nitrosamine.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of nitrosamines from aqueous samples. core.ac.uk The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent.

For polar nitrosamines, specialized sorbents like activated carbon or hydrophilic interaction liquid chromatography (HILIC)-based materials can be effective. gassnova.nonih.gov For instance, EPA Method 521 utilizes activated coconut charcoal-based SPE cartridges for the extraction of various nitrosamines from drinking water. spectrabase.com The selection of the SPE sorbent is critical and depends on the polarity of this compound. A general SPE procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target analyte.

StepDescriptionCommon Reagents/Parameters
Conditioning Wets the sorbent to enable interaction with the sample.Methanol, Dichloromethane, Reagent Water
Sample Loading The sample is passed through the cartridge at a controlled flow rate.Sample pH may be adjusted.
Washing Removes interfering compounds that are not strongly retained.Water, weak organic solvent mixtures.
Elution A strong solvent is used to desorb the analyte from the sorbent.Dichloromethane, Acetonitrile, Methanol.
A generalized workflow for Solid-Phase Extraction of nitrosamines.

Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent like dichloromethane. Salting-out LLE (SALLE), where a salt is added to the aqueous phase to decrease the solubility of the analyte and promote its transfer to the organic phase, has been successfully used for the analysis of 13 nitrosamines in biological medicines.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and reduces solvent consumption. In DLLME, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like methanol or acetonitrile) is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. The mixture is then centrifuged to separate the sedimented organic phase for analysis. Optimization of DLLME involves selecting the appropriate extraction and disperser solvents and optimizing their volumes, sample pH, and extraction time.

ParameterDescriptionTypical Conditions
Extraction Solvent A water-immiscible solvent with high affinity for the analyte.Dichloromethane, Chloroform, Carbon Tetrachloride
Disperser Solvent A water-miscible solvent to disperse the extraction solvent.Methanol, Acetonitrile, Acetone
Sample pH Adjusted to ensure the analyte is in a neutral form for efficient extraction.Varies depending on the pKa of the analyte.
Salt Addition Increases the ionic strength of the aqueous phase (salting-out effect).NaCl, Na₂SO₄
Key parameters for optimization in LLE and DLLME methods for nitrosamine analysis.

Headspace Sampling for Volatile Nitrosamines

For nitrosamines that possess sufficient volatility, headspace (HS) sampling coupled with gas chromatography (GC) is a powerful technique that minimizes matrix interference. This method analyzes the vapor phase above the sample, which is in thermodynamic equilibrium with the solid or liquid matrix.

Static Headspace (SHS): In SHS, a sample is placed in a sealed vial and heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace. A portion of the gas phase is then injected into the GC system. Full evaporation static headspace (FE-SHS) techniques have been developed to achieve very low detection limits (sub-ppb) for semi-volatile nitrosamines.

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free alternative that combines sampling and preconcentration. A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes adsorb onto the fiber, which is then retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed for analysis. fda.gov.tw Optimization of HS-SPME involves selecting the appropriate fiber coating, and optimizing extraction time, temperature, and sample matrix modifications (e.g., salt addition). fda.gov.tw While this compound is not typically classified as a highly volatile nitrosamine, this technique could be explored in specific research contexts.

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of nitrosamines.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms like hydrogen (¹H NMR) and carbon (¹³C NMR).

For N-nitrosamines, NMR spectra can be complex due to the restricted rotation around the nitrogen-nitrogen (N-N) bond, which has partial double-bond character. This restriction can lead to the presence of two distinct geometric isomers, known as rotamers (often referred to as E/Z or cis/trans isomers), which are observable as separate sets of signals in the NMR spectrum. The ratio of these rotamers can be determined by integrating their respective signals.

In the case of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for both the cyclopropyl (B3062369) group and the piperazine (B1678402) ring protons.

Cyclopropyl Protons: The protons of the cyclopropyl group typically appear in the highly shielded upfield region of the spectrum (usually between 0 and 1 ppm), a result of the ring current effect of the cyclopropane (B1198618) ring. nih.gov The complex spin-spin coupling between these protons would lead to intricate multiplets.

Piperazine Ring Protons: The protons on the piperazine ring would appear as two distinct sets of signals due to their different chemical environments relative to the cyclopropyl and nitroso groups. The presence of E/Z rotamers would likely double these signals, leading to a more complex spectrum. The protons alpha to the nitroso group are significantly deshielded.

A full structural assignment would involve a suite of NMR experiments, including ¹³C NMR, DEPT (to determine the type of carbon atoms), and 2D NMR techniques like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).

Structural MoietyExpected ¹H Chemical Shift Range (ppm)Expected MultiplicityKey Information
Cyclopropyl Protons ~ 0.0 - 1.0Complex MultipletsConfirms presence of the cyclopropyl group.
Piperazine Protons (alpha to N-cyclopropyl) ~ 2.5 - 3.5MultipletsShows connectivity to the cyclopropyl group.
Piperazine Protons (alpha to N-nitroso) ~ 3.5 - 5.0Multiplets (likely two sets for rotamers)Deshielded due to the electron-withdrawing nitroso group; confirms nitrosation site and may show rotamers.
Predicted ¹H NMR spectral characteristics for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques utilized for the elucidation of molecular structures through the identification of functional groups. In the context of this compound, these methods provide valuable insights into its chemical architecture, particularly the characteristic nitroso and piperazine moieties.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it is part of. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The most distinguishable functional group is the N-nitroso group (>N-N=O). Nitrosamines typically show two strong absorption bands corresponding to the N=O and N-N stretching vibrations. pw.edu.pl The N=O stretching vibration in non-associated nitrosamines is generally observed in the range of 1486–1408 cm⁻¹. pw.edu.pl Another strong and often broad band, sometimes with multiple peaks, appears between 1346–1265 cm⁻¹ and is attributed to N=O stretching in associated (dimeric) forms of the nitrosamine. pw.edu.pl The N-N stretching vibration gives rise to a strong band in the region of 1106–1052 cm⁻¹. pw.edu.pl

The piperazine ring and the cyclopropyl group contribute to the spectrum primarily through C-H and C-N stretching and bending vibrations. The C-H stretching vibrations of the methylene groups in the piperazine and cyclopropyl rings are expected in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations of the tertiary amines within the piperazine ring typically appear in the 1250-1020 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N=O (Nitroso)Stretch (monomer)1486–1408Strong
N=O (Nitroso)Stretch (dimer)1346–1265Strong, Broad
N-N (Nitrosoamine)Stretch1106–1052Strong
C-H (Aliphatic)Stretch3000–2850Medium to Strong
C-N (Tertiary Amine)Stretch1250–1020Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The N-nitroso group is the primary chromophore in this compound.

Dialkylnitrosamines typically exhibit two characteristic absorption bands in their UV spectra. pw.edu.pl A high-intensity band, corresponding to a π → π* transition, is observed at approximately 230-235 nm. pw.edu.pluliege.be A second, low-intensity band, which often shows a fine structure, appears at longer wavelengths, around 360-370 nm. pw.edu.pluliege.be This absorption is attributed to the forbidden n → π* transition of the lone pair of electrons on the nitrogen and oxygen atoms of the nitroso group. The presence of these two absorption maxima is a strong indicator of the N-nitroso functionality. For N-nitrosopiperazine, a maximum absorbance (λmax) has been noted at 214 mµ. google.com

Table 2: Characteristic Ultraviolet-Visible Absorption Bands for this compound

ChromophoreElectronic TransitionExpected Wavelength (λmax, nm)Molar Absorptivity (ε)
>N-N=Oπ → π~230–235High
>N-N=On → π~360–370Low

Based on the available information, a detailed article focusing on the computational and theoretical chemistry studies of this compound cannot be generated at this time.

Extensive searches for specific data regarding the quantum chemical calculations of its geometric parameters, conformational isomerism, energy landscapes, and the elucidation of its reaction mechanisms and decomposition processes did not yield the necessary scientific literature or detailed research findings. The highly specific nature of the query, focusing solely on "this compound," combined with a lack of publicly available computational studies on this particular compound, makes it impossible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content requirements.

Further research and publication in the field of computational and theoretical chemistry are required to address the specific structural and reactive properties of this compound. Without such foundational studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Descriptors

Theoretical investigations into the electronic structure of a molecule provide fundamental insights into its stability, reactivity, and potential interactions with other chemical species. For a molecule like 1-cyclopropyl-4-nitrosopiperazine, understanding its electronic characteristics is crucial for predicting its behavior in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining the course of chemical reactions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, a hypothetical FMO analysis would likely reveal the nitrogen atoms of the piperazine (B1678402) ring and the nitroso group as significant contributors to the HOMO, indicating these as potential sites for electrophilic attack. The LUMO would likely be centered around the nitroso group, suggesting its susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

Parameter Expected Value (Arbitrary Units)
HOMO Energy High (electron-donating)
LUMO Energy Low (electron-accepting)
HOMO-LUMO Gap Moderate to Low

Note: This table is hypothetical and for illustrative purposes only, as specific calculated data for this compound is not available.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The map is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

In a hypothetical ESP map of this compound, the most negative potential would be expected to be localized on the oxygen atom of the nitroso group, making it a primary site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms on the cyclopropyl (B3062369) and piperazine rings would exhibit positive potential.

Table 2: Hypothetical Electrostatic Potential (ESP) Data for this compound

Molecular Region Expected Electrostatic Potential
Nitroso Oxygen Atom Highly Negative
Piperazine Nitrogen Atoms Moderately Negative
Cyclopropyl and Piperazine Hydrogens Positive

Note: This table is hypothetical and for illustrative purposes only, as specific calculated data for this compound is not available.

Relationship between Electronic Structure and Reactivity

The electronic structure of this compound, as described by FMO theory and ESP mapping, would directly govern its reactivity. The presence of the electron-withdrawing nitroso group is expected to influence the electron density across the piperazine ring. The cyclopropyl group, being a saturated ring with some degree of unsaturation character, can also modulate the electronic properties of the adjacent nitrogen atom.

The predicted low-lying LUMO and the negative electrostatic potential on the nitroso group would suggest that this moiety is the primary center for reactivity, particularly in reactions involving nucleophiles or in metabolic activation pathways. The nitrogen atom of the piperazine ring not attached to the nitroso group would likely retain some basicity and nucleophilicity.

Comparative Chemical Studies with Structural Analogs and Derivatives

Influence of Substituents on Nitrosopiperazine Reactivity

The reactivity of the nitrosopiperazine scaffold is significantly modulated by the nature of the substituent at the N-1 position. This section delves into the specific effects of the cyclopropyl (B3062369) group and draws comparisons with other common substituents.

Effects of the Cyclopropyl Group on Chemical Behavior

The presence of a cyclopropyl group attached to the nitrogen atom in 1-cyclopropyl-4-nitrosopiperazine introduces unique electronic and steric properties that influence its chemical reactivity. The cyclopropyl ring, with its high p-character in the C-C bonds, can stabilize an adjacent positive charge. This electronic effect can be a determining factor in reaction mechanisms involving the formation of cationic intermediates.

A key reaction pathway for N-nitrosamines involves the formation of a diazonium ion intermediate. nih.gov In the case of cyclopropyl-substituted nitrosamines, the resulting cyclopropyldiazonium ion is of particular interest. Studies on related N-cyclopropyl-N-nitroso compounds have shown that these intermediates can act as potent alkylating agents. nih.gov The inherent strain in the three-membered ring makes the cyclopropyl group susceptible to ring-opening reactions, a pathway less available to simple alkyl substituents.

Furthermore, research on the nitrosation of N-cyclopropyl-N-alkylanilines has demonstrated a selective cleavage of the cyclopropyl group from the nitrogen atom. nih.gov This suggests that the cyclopropyl moiety in this compound could be a primary site of reaction under certain conditions, potentially leading to de-cyclopropylation or rearrangement products. This reactivity is attributed to the formation of an amine radical cation, which is followed by rapid opening of the cyclopropane (B1198618) ring. nih.gov

Comparison with Methyl, Phenyl, and Other Alkyl/Aryl Substituted Nitrosopiperazines

The chemical behavior of this compound can be better understood by comparing it with analogs bearing different substituents at the N-1 position, such as methyl, phenyl, and other alkyl or aryl groups.

Methyl-Substituted Nitrosopiperazines: 1-Methyl-4-nitrosopiperazine is a well-studied compound, often used as a reference in structure-activity relationship (SAR) analyses for N-nitrosopiperazines. nih.gov The methyl group is electronically simple and primarily exerts its influence through inductive effects and by providing a site for metabolic α-hydroxylation, a key step in the bioactivation of many nitrosamines. nih.gov Compared to the cyclopropyl group, the methyl group is less prone to cleavage and does not offer the same potential for ring-opening reactions.

Phenyl-Substituted Nitrosopiperazines: The introduction of a phenyl group at the N-1 position introduces aromaticity and its associated electronic effects. The phenyl ring can be a site for electrophilic substitution reactions and can also influence the reactivity of the nitrosamine (B1359907) moiety through resonance. In acidic conditions, aryl nitrosamines can undergo the Fischer-Hepp rearrangement, a reaction not observed with alkyl-substituted nitrosamines. nih.gov The decomposition of diarylnitrosamines has been found to be much slower than that of dialkylnitrosamines in aprotic solvents, likely due to the inability of the former to undergo hydrogen abstraction from the α-position. nih.gov

Other Alkyl/Aryl Substituents: The reactivity of N-nitrosopiperazines can be further tuned by varying the alkyl or aryl substituent. For instance, long-chain alkyl substituents may be susceptible to metabolic oxidation at different points along the chain, potentially altering the carcinogenic potency. nih.gov The presence of bulky substituents can introduce steric hindrance, which may affect the rate of reactions at the nitrosamine functional group.

Substituent at N-1Key Structural FeatureAnticipated Influence on ReactivityPotential Reaction Pathways
CyclopropylStrained three-membered ring with high p-characterEnhanced reactivity, potential for ring-openingSelective cleavage of the cyclopropyl group, formation of potent alkylating species
MethylSimple alkyl groupBaseline reactivity, site for α-hydroxylationMetabolic activation via α-hydroxylation
PhenylAromatic ringElectronic effects of the aromatic systemFischer-Hepp rearrangement, altered decomposition rates
Other Alkyls (e.g., long-chain)Varying chain length and branchingModulation of steric and metabolic factorsMetabolic oxidation at various positions

Analogous Chemical Transformations in Related N-Nitrosamines

The chemical transformations of this compound can be contextualized by examining the reactivity patterns across the broader class of N-nitrosamines and the specific structure-reactivity relationships within N-nitrosopiperazines.

Reactivity Patterns across Different Nitrosamine Classes

N-nitrosamines, in general, exhibit a range of chemical reactivities. They can undergo reactions with electrophiles at the oxygen atom to form O-substituted hydroxydiazenium salts. nih.gov They are also susceptible to nucleophilic attack by strong nucleophiles like organolithium and Grignard reagents at the nitroso-nitrogen. nih.gov

Photolysis is another important transformation for N-nitrosamines, with the rate and products being influenced by factors such as pH and the presence of oxygen. nih.gov The decomposition of nitrosamines can also be initiated by protolytic denitrosation in acidic conditions, a reaction that can be accelerated by the presence of nucleophiles. nih.gov

A study comparing the mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds revealed that the cyclopropyl derivatives were significantly more effective mutagens. nih.gov This was attributed to the diazonium ion intermediate, and not the free cation, being the primary alkylating species. This finding highlights a distinct reactivity pattern for cyclopropyl-containing nitrosamines. nih.gov

Structure-Reactivity Relationships in N-Nitrosopiperazines

Within the N-nitrosopiperazine family, structure-activity relationships have been primarily investigated in the context of their carcinogenic potency. nih.gov These studies aim to understand how structural modifications influence the biological activity of these compounds. While not directly measuring chemical reactivity in a synthetic sense, these SARs provide insights into the metabolic transformations that these molecules undergo.

The kinetics of N-nitrosopiperazine formation have also been studied, for example, from the reaction of piperazine (B1678402) with nitrite (B80452). nih.govepa.gov These studies show that the rate of formation is dependent on factors such as pH and the concentration of reactants. The thermal decomposition of N-nitrosopiperazines has also been investigated, with some studies indicating that they can be relatively stable to heat but may degrade upon exposure to UV light. researchgate.netnih.gov

TransformationGeneral N-NitrosaminesN-NitrosopiperazinesNotes on Cyclopropyl-Substituted Variants
Reaction with ElectrophilesFormation of O-alkyldiazenium saltsExpected to follow the general trendThe cyclopropyl group may influence the stability of intermediates.
Reaction with NucleophilesAttack at the nitroso-nitrogenExpected to follow the general trendThe electronics of the cyclopropyl group could modulate the electrophilicity of the nitroso-nitrogen.
PhotolysispH and oxygen-dependent decompositionDegradation upon UV exposure has been observed. researchgate.netnih.govThe cyclopropyl ring may offer alternative photochemical reaction pathways.
Acid-Catalyzed DenitrosationFormation of the corresponding secondary amineA known decomposition pathwayThe stability of the cyclopropyl-substituted piperazine cation would influence the reaction rate.
Formation of Alkylating SpeciesVia metabolic activation (e.g., α-hydroxylation)A key step in their carcinogenicityThe cyclopropyldiazonium ion is a potent alkylating species. nih.gov

Design and Synthesis of Labeled Analogs for Mechanistic Studies

To elucidate the detailed reaction mechanisms of this compound, isotopically labeled analogs are invaluable tools. The synthesis of such compounds allows for the tracking of atoms through chemical transformations, providing definitive evidence for proposed mechanistic pathways.

The design of a labeled analog depends on the specific mechanistic question being addressed. For instance, to study the fate of the cyclopropyl ring during a reaction, labeling one of the cyclopropyl carbons with ¹⁴C would be appropriate. If the mechanism of denitrosation is of interest, labeling the nitrogen atoms of the nitroso group or the piperazine ring with ¹⁵N could provide crucial insights. Deuterium (B1214612) labeling of the piperazine ring could be used to probe kinetic isotope effects, which can help in identifying the rate-determining step of a reaction.

The synthesis of labeled nitrosamines typically involves the introduction of the isotopic label at an early stage, followed by the nitrosation of the labeled secondary amine precursor. For example, a general pathway for the synthesis of labeled nitrosamines involves the N-alkylation of a protected primary or secondary amine with a labeled alkyl halide, followed by deprotection and nitrosation.

Isotopic Labeling for Tracing Reaction Pathways

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and trace the metabolic fate of chemical compounds. By replacing specific atoms within a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H or deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the transformation of the labeled molecule through complex chemical or biological processes. The distinct mass of the isotope allows for its detection and quantification using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach provides unambiguous evidence for bond formations and cleavages, rearrangements, and the origin of atoms in reaction products.

In the context of N-nitroso compounds like this compound, isotopic labeling can be instrumental in understanding their formation, decomposition, and metabolic pathways. For instance, labeling the nitroso group with ¹⁵N can help track its transfer or removal during metabolic activation or chemical degradation. Similarly, deuterium labeling on the cyclopropyl or piperazine rings can reveal information about enzymatic oxidation or other biotransformations.

Mechanistic studies on related N-nitroso compounds have demonstrated the utility of this approach. For example, investigations into the decomposition of N-nitrosoimidazolines have utilized isotopic labeling to support proposed mechanisms involving the formation of diazonium ion intermediates. A negligible deuterium solvent kinetic isotope effect (kH/kD ≈ 1.15) was observed in one such study, providing insight into the rate-determining step of the decomposition process nih.gov. While specific studies on this compound are not prevalent in the literature, the principles established from analogous compounds underscore the potential of isotopic labeling to illuminate its chemical and biological behavior.

Synthesis of Deuterated or ¹⁵N-Labeled Compounds

The synthesis of isotopically labeled this compound would follow established synthetic routes, incorporating the isotopic label at a specific position in one of the precursor molecules.

Synthesis of ¹⁵N-Labeled this compound:

A common method for introducing a ¹⁵N label into a nitrosamine is through the use of a ¹⁵N-labeled nitrosating agent. The synthesis would likely proceed via the reaction of 1-cyclopropylpiperazine (B79534) with a source of ¹⁵N-nitrite, such as sodium nitrite-¹⁵N ([¹⁵N]NaNO₂), under acidic conditions.

Reaction Scheme for ¹⁵N-Labeling

Reactant 1 Reactant 2 Condition Product
1-Cyclopropylpiperazine [¹⁵N]NaNO₂ Aqueous Acid (e.g., HCl) 1-Cyclopropyl-4-nitroso(¹⁵N)piperazine

Synthesis of Deuterated this compound:

Deuterium atoms can be incorporated into the cyclopropyl or piperazine moieties of the molecule. The introduction of deuterium is typically achieved by using deuterated starting materials or reagents during the synthesis of the 1-cyclopropylpiperazine precursor.

For instance, to introduce deuterium into the cyclopropyl ring, a deuterated cyclopropylamine (B47189) could be synthesized first and then used to build the piperazine ring. The synthesis of cyclopropylamines can be achieved through various methods, such as the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or the Kulinkovich-Szymoniak reaction of nitriles with Grignard reagents organic-chemistry.orggoogle.com. By using deuterated reagents in these syntheses, a deuterated cyclopropylamine can be obtained.

Alternatively, deuterium atoms could be introduced onto the piperazine ring. One possible approach is the reduction of a suitable piperazinone precursor with a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD₄).

Once the desired isotopically labeled 1-cyclopropylpiperazine is synthesized, the final nitrosation step can be carried out using standard procedures to yield the deuterated this compound.

Potential Precursors for Deuterated Synthesis

Labeled Precursor Resulting Labeled Position
Deuterated cyclopropylamine Cyclopropyl ring
Deuterated piperazine Piperazine ring

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-cyclopropyl-4-nitrosopiperazine?

The synthesis of piperazine derivatives typically involves cyclopropane ring formation followed by nitrosation. Key steps include:

  • Cyclopropane introduction : Reacting piperazine precursors with cyclopropylating agents (e.g., cyclopropyl halides) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
  • Nitrosation : Treating the intermediate with sodium nitrite (NaNO₂) in acidic media (e.g., HCl/water) at 0–5°C to minimize side reactions .
    Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Chromatographic purification (e.g., silica gel column) is recommended for isolating the final product .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation via oxidation or hydrolysis .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure. Monitor airborne concentrations with real-time sensors to ensure compliance with OSHA limits .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and analyze via HPLC to assess impurity profiles .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • IR spectroscopy : Identify the nitroso (–N=O) stretch near 1500–1600 cm⁻¹ and cyclopropane C–H bending at 1000–1100 cm⁻¹ .
  • NMR : ¹H NMR should show cyclopropyl protons as a multiplet (δ 0.5–1.5 ppm) and piperazine protons as a singlet (δ 2.5–3.5 ppm). Nitrosation shifts aromatic protons downfield .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~224.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the nitrosopiperazine moiety influence biological activity in pharmacological studies?

The nitroso group (–NO) enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This moiety is linked to:

  • Antimicrobial activity : Disruption of bacterial membrane integrity via redox cycling .
  • CNS modulation : Partial agonism of serotonin receptors (5-HT₁A/2A) due to structural mimicry of endogenous ligands .
    Structure-activity relationship (SAR) studies suggest that cyclopropyl substitution improves metabolic stability by reducing hepatic CYP450 oxidation .

Q. What strategies resolve contradictions in spectral data or bioassay results for this compound?

  • Cross-validation : Compare IR, NMR, and XRPD data with computational models (e.g., DFT simulations) to confirm structural assignments .
  • Bioassay replication : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to rule out false positives. For example, contradictory cytotoxicity data may arise from impurities; repurify via preparative HPLC and retest .
  • Batch analysis : Compare multiple synthesis batches using LC-MS to identify batch-specific anomalies .

Q. How can researchers optimize the compound for targeted drug delivery?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and control release kinetics .
  • Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to improve bioavailability and reduce off-target effects. Monitor encapsulation efficiency via dialysis and dynamic light scattering (DLS) .
  • Receptor targeting : Conjugate with ligands (e.g., folate or aptamers) to enhance tissue specificity. Validate targeting via fluorescence microscopy and competitive binding assays .

Q. What computational tools are recommended for studying its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., 5-HT₁A). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100+ ns trajectories .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors. Train datasets should include analogs with known IC₅₀ values .

Methodological Considerations

Q. How to mitigate risks associated with nitroso compound toxicity?

  • In vitro precautions : Use closed-system reactors and HEPA filters to prevent aerosol formation. Conduct Ames tests to assess mutagenicity .
  • In vivo protocols : Adhere to OECD guidelines for acute oral toxicity (Test No. 423) and dose-escalation studies. Monitor liver/kidney function biomarkers (ALT, creatinine) .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Process analytical technology (PAT) : Implement inline FTIR and Raman spectroscopy for real-time reaction monitoring .
  • Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Optimize catalyst loading to minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.